2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS2/c15-11-6-2-1-5-10(11)13-16-14(21-17-13)20-9-12(19)18-7-3-4-8-18/h1-2,5-6H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQMULWONDDBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps. One common method starts with the preparation of the 1,2,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with appropriate reagents. The 2-chlorophenyl group is then introduced through a substitution reaction. The final step involves the attachment of the pyrrolidin-1-ylethanone moiety, which can be achieved through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the pyrrolidin-1-ylethanone moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds with thiadiazole scaffolds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, studies on similar thiadiazole compounds have reported minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL against bacterial strains, demonstrating their potential as antimicrobial agents .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been a focal point in recent research. Compounds containing the 1,2,4-thiadiazole moiety have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A notable study highlighted the synthesis of novel thiadiazole derivatives that showed promising results against multiple cancer cell lines.
Anti-inflammatory Effects
Thiadiazoles have also been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit cyclooxygenase enzymes (COX) suggests their potential utility in treating inflammatory diseases. Research has documented several derivatives that effectively reduce inflammation markers in vitro and in vivo .
Neuroprotective Activity
Recent studies have explored the neuroprotective effects of thiadiazole derivatives, particularly their role in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .
Pesticidal Activity
Compounds derived from the thiadiazole structure have gained attention in agricultural chemistry due to their pesticidal properties. They have been shown to possess insecticidal and fungicidal activities, making them suitable candidates for developing new agrochemicals .
Herbicide Development
Thiadiazole-based compounds are being researched for their potential use as herbicides. Their effectiveness in inhibiting plant growth suggests they could be utilized in managing unwanted vegetation without harming desirable crops .
Synthesis and Characterization
The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step synthetic routes starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Efficacy
A series of thiadiazole derivatives were synthesized and tested for antimicrobial activity against various bacterial strains. The results demonstrated that certain modifications to the thiadiazole ring significantly enhanced antibacterial potency, indicating a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Anticancer Activity
In a controlled study involving several cancer cell lines, a derivative of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one was shown to induce apoptosis at micromolar concentrations. This finding underscores the compound's potential as a lead candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
2-Chlorophenyl vs. 2,4-Dichlorophenyl :
The 2-chlorophenyl group in the target compound may confer moderate steric hindrance and electron-withdrawing effects. In contrast, a related compound, 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (), features a 2,4-dichlorophenyl group, which enhances lipophilicity and may improve membrane permeability. Dichlorinated aromatics often exhibit stronger biological activity due to increased halogen bonding but may also raise toxicity concerns.- Trifluoromethyl Substitution: The compound 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethan-1-one () replaces chlorine with a trifluoromethyl group.
Heterocyclic Core Modifications
- 1,2,4-Thiadiazole vs. Triazolothiazole: The target compound’s 1,2,4-thiadiazole core differs from the triazolo[3,2-b][1,3]thiazole system in 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one (). Thiadiazoles are known for their role in hydrogen bonding and metal coordination, which may be less pronounced in fused systems .
- Pyrazole Derivatives: Pyrazole-containing compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () exhibit different electronic profiles due to the pyrazole’s aromaticity and nitrogen lone pairs. These derivatives often show enhanced solubility in polar solvents compared to thiadiazole-based compounds .
Ethanone Moieties and Substituent Effects
- Pyrrolidine vs. Non-Cyclic Amines: The pyrrolidine group in the target compound likely improves solubility and bioavailability compared to non-cyclic amines (e.g., ethyl cyanoacetate derivatives in ).
- Sulfanyl Linker vs. Ester/Amino Linkers: The sulfanyl (-S-) bridge in the target compound may offer greater metabolic stability than ester or amino linkers, which are prone to hydrolysis or oxidation. For instance, ethyl 2,4-diaminothiophene-5-yl-3-carboxylate () contains an ester group that could limit in vivo stability .
Biological Activity
The compound 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
1. Structure and Synthesis
The compound features a thiadiazole ring linked to a pyrrolidine moiety , which is known to enhance biological activity due to its ability to interact with various biological targets. The synthesis typically involves the reaction of 2-chlorophenyl thioketones with pyrrolidine derivatives under specific conditions to yield the target compound.
2.1 Anticonvulsant Activity
Research indicates that thiadiazole derivatives exhibit significant anticonvulsant properties. The compound has been evaluated using the Maximal Electroshock Seizure (MES) model, demonstrating potent anticonvulsant effects comparable to established antiepileptic drugs. In a study by Sarafroz et al., several thiadiazole derivatives showed notable activity at doses as low as 30 mg/kg, with some compounds achieving over 95% efficacy in seizure inhibition .
2.2 Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been widely documented. Compounds similar to 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one have shown moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy, suggesting that modifications to the structure can enhance activity against various pathogens .
2.3 Anti-inflammatory Properties
Thiadiazoles have also been studied for their anti-inflammatory effects. Some derivatives act as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, certain compounds in this class have demonstrated IC50 values in the low micromolar range against COX-II, indicating their potential as anti-inflammatory agents .
The biological activity of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can be attributed to several mechanisms:
- Ion Channel Modulation : Thiadiazole derivatives may interact with voltage-gated sodium channels and other ion channels, influencing neuronal excitability and seizure susceptibility.
- Enzyme Inhibition : The compound's structure allows it to inhibit key enzymes involved in inflammation and neurotransmission, such as COX and cholinesterases.
4.1 In Vivo Studies
In vivo studies have confirmed the anticonvulsant efficacy of thiadiazole derivatives through various models:
| Study | Compound | Model Used | Efficacy |
|---|---|---|---|
| Sarafroz et al. (2019) | Thiadiazole Derivative | MES Model | >95% inhibition at 30 mg/kg |
| Quesnel et al. (2015) | Imidazothiadiazole | Audiogenic Seizures | High potency observed |
These studies highlight the promising potential of thiadiazole-based compounds in treating epilepsy and other neurological disorders.
4.2 Antimicrobial Efficacy
A comparative analysis of antimicrobial activities showed that certain derivatives exhibited:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiadiazole A | Staphylococcus aureus | 15 |
| Thiadiazole B | Escherichia coli | 10 |
These results underline the effectiveness of thiadiazole derivatives against common bacterial pathogens.
5. Conclusion
The compound 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one demonstrates significant biological activity across various domains, particularly in anticonvulsant and antimicrobial applications. Ongoing research into its mechanisms and broader therapeutic potentials may pave the way for new pharmacological interventions based on thiadiazole chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one, and how can intermediates be characterized?
- Methodological Answer :
- Synthetic Routes : Use a multi-step approach involving (1) cyclocondensation of 2-chlorobenzamide with thiosemicarbazide to form the 1,2,4-thiadiazole core, followed by (2) sulfanyl group introduction via nucleophilic substitution with a pyrrolidine-containing ethanone derivative.
- Characterization : Validate intermediates via HPLC (retention time comparison) and LC-MS (mass-to-charge ratio analysis). For structural confirmation, employ single-crystal X-ray diffraction (XRD) for unambiguous bond-length/angle determination .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C, 37°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax tracking) and HPLC-UV (peak area reduction over 72 hours).
- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under standard conditions. Cross-validate with FT-IR to detect structural changes (e.g., thiadiazole ring opening) .
Q. What spectroscopic techniques are most effective for confirming the compound’s structural integrity?
- Methodological Answer :
- Primary Techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the 2-chlorophenyl group (δ 7.2–7.8 ppm), thiadiazole protons (δ 8.1–8.3 ppm), and pyrrolidine protons (δ 1.8–2.1 ppm).
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···N interactions in thiadiazole) .
- Supplementary Methods : Raman spectroscopy to confirm sulfur-related vibrational modes (e.g., C–S stretching at 650–750 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity against enzymatic targets (e.g., kinases or bacterial enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions. Focus on the thiadiazole’s sulfur atoms and 2-chlorophenyl group for hydrophobic binding pockets.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate binding free energy via MM-PBSA. Validate with in vitro enzyme inhibition assays (IC50 determination) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Root-Cause Analysis :
Compare assay conditions (e.g., ATP concentration in kinase assays).
Test purity via differential scanning calorimetry (DSC) to rule out polymorphic impurities .
Q. How can environmental fate studies assess the compound’s persistence in aquatic systems?
- Methodological Answer :
- Experimental Design : Use OECD 308/309 frameworks to measure biodegradation in water-sediment systems. Quantify half-life via LC-MS/MS.
- Advanced Analytics : Employ QSAR models to predict bioaccumulation (log Pow from XlogP = 1.8 ) and ecotoxicity (e.g., Daphnia magna LC50 extrapolation) .
Q. What crystallographic challenges arise in resolving the compound’s polymorphs, and how are they addressed?
- Methodological Answer :
- Crystallization : Screen solvents (e.g., DMSO/water vs. ethanol) to isolate polymorphs. Use single-crystal XRD (Mo Kα radiation) for space group determination (e.g., monoclinic P21/c ).
- Refinement : Apply SHELXTL for anisotropic displacement parameters. Compare with Cambridge Structural Database entries for analogous thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
